2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline
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Overview
Description
2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane-8-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a triazole ring through an azabicyclooctane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline typically involves a multi-step process. One common approach is the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The synthesis begins with the preparation of the azabicyclooctane intermediate, which is then functionalized with an alkyne group. This intermediate undergoes cycloaddition with an azide-functionalized quinoxaline derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized under strong oxidizing conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated quinoxaline derivatives can be used with nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The quinoxaline core can intercalate with DNA, potentially leading to anticancer effects by inhibiting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their stability and bioactivity.
Quinoxaline derivatives: Widely studied for their antimicrobial and anticancer properties.
Azabicyclooctane derivatives: Used in the synthesis of various bioactive compounds.
Uniqueness
2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline is unique due to the combination of these three distinct moieties, which confer a wide range of chemical and biological properties.
Biological Activity
The compound 2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline represents a novel class of organic molecules that incorporate both triazole and quinoxaline structures. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antiviral research.
Structural Overview
The molecular structure of this compound can be represented as follows:
Key features include:
- A triazole ring , which is known for its diverse pharmacological properties.
- An azabicyclic structure , providing unique interaction capabilities with biological targets.
- A quinoxaline moiety , associated with various biological activities including anticancer effects.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes, including:
- Formation of the azabicyclo[3.2.1]octane core.
- Incorporation of the triazole ring through copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Attachment of the quinoxaline carbonyl group via nucleophilic substitution reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole-containing compounds, including those similar to 2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane]. For instance:
- Triazole derivatives have shown significant cytotoxicity against various cancer cell lines such as HCT116 and MDA-MB-231 with IC50 values ranging from 0.43 µM to 5.19 µM .
- Mechanistic studies suggest that these compounds induce apoptosis by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
Compound | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Triazole Derivative 1 | HCT116 | 0.43 | Induces apoptosis via ROS |
Triazole Derivative 2 | MDA-MB-231 | 5.19 | Inhibits proliferation and migration |
Antimicrobial Activity
Compounds containing a quinoxaline structure are known for their broad-spectrum antimicrobial properties:
- Quinoxaline derivatives have demonstrated activity against bacterial strains and fungi, suggesting that similar derivatives could exhibit potent antimicrobial effects .
Other Biological Activities
Research indicates that triazole-containing compounds may also possess:
- Antiviral properties , potentially acting against various viral infections.
- Anti-inflammatory effects , which could be beneficial in treating diseases characterized by inflammation.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated a series of triazole derivatives based on the azabicyclic framework against human cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also altered the expression of key proteins involved in cell cycle regulation and apoptosis .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of quinoxaline derivatives, revealing effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi . This highlights the potential for developing new antibiotics based on this scaffold.
Properties
IUPAC Name |
quinoxalin-2-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(17-11-19-15-3-1-2-4-16(15)21-17)24-12-5-6-13(24)10-14(9-12)23-8-7-20-22-23/h1-4,7-8,11-14H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAZXRLMFYBSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4N=C3)N5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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